

Quantitative NMR (qNMR) Analysis of Ostarine-d4: A Technical Guide

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Compound of Interest

Compound Name: Ostarine-d4

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This technical guide provides an in-depth overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise analysis of **Ostarine-d4**. **Ostarine-d4**, a deuterated isotopologue of the selective androgen receptor modulator (SARM) Ostarine, is frequently employed as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte of interest.^{[1][2]} This guide will detail the experimental protocols, data analysis, and validation parameters necessary for the accurate quantification of Ostarine, utilizing **Ostarine-d4** as a key reference material.

Introduction to qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances, including active pharmaceutical ingredients (APIs) and related compounds.^{[3][4][5]} The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.^{[4][5]} This characteristic allows for direct quantification without the need for identical reference standards for the analyte, provided a certified internal standard is used.^[3]

For the analysis of Ostarine, a non-steroidal SARM, ¹H qNMR is a particularly suitable technique.^{[6][7]} The use of **Ostarine-d4** as an internal standard is advantageous as its NMR spectrum is nearly identical to that of Ostarine, with the exception of the deuterated positions, ensuring similar relaxation times and minimizing integration errors.

Experimental Protocol for qNMR Analysis of Ostarine

The following protocol outlines the key steps for the quantitative analysis of Ostarine using **Ostarine-d4** as an internal standard.

Materials and Reagents

- Analyte: Ostarine
- Internal Standard: **Ostarine-d4** (of known, certified purity)
- Solvent: Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d, Methanol-d₄) of high purity. The choice of solvent should ensure complete dissolution of both the analyte and the internal standard.
- NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

- Weighing: Accurately weigh a specific amount of the Ostarine sample and the **Ostarine-d4** internal standard into a clean, dry vial. The masses should be recorded to at least 0.01 mg.
- Dissolution: Dissolve the weighed samples in a precise volume of the chosen deuterated solvent.
- Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe.

NMR Data Acquisition

Acquisition parameters must be carefully optimized to ensure accurate quantification.

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

- Pulse Program: A standard single-pulse experiment should be utilized.
- Acquisition Time (AQ): Set to a value sufficient to allow the Free Induction Decay (FID) to decay to near zero, typically >3 seconds.
- Relaxation Delay (D1): This is a critical parameter. D1 should be at least 5 times the longest spin-lattice relaxation time (T_1) of the signals of interest for both Ostarine and **Ostarine-d4** to ensure complete relaxation and accurate signal integration. A typical starting value is 30 seconds, but should be experimentally determined.
- Number of Scans (NS): An adequate number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
- Pulse Angle: A 90° pulse angle should be accurately calibrated and used for excitation.

Data Processing and Analysis

- Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.
- Integration: Integrate well-resolved, non-overlapping signals for both Ostarine and **Ostarine-d4**. The signals chosen should be free from interference from residual solvent or impurity peaks.
- Calculation: The purity or concentration of Ostarine can be calculated using the following formula:

Where:

- I_{analyte} and I_{IS} are the integrated signal areas of the analyte and internal standard.
- N_{analyte} and N_{IS} are the number of protons corresponding to the integrated signals.
- M_{analyte} and M_{IS} are the molar masses of the analyte and internal standard.

- m_{analyte} and m_{IS} are the masses of the analyte and internal standard.
- Purity_{IS} is the certified purity of the internal standard.

Quantitative Data Summary

The following tables present a hypothetical but representative summary of data obtained from a validated qNMR method for Ostarine analysis using **Ostarine-d4**.

Table 1: Method Validation Parameters

Validation Parameter	Specification	Result
Specificity	No interference at the chemical shift of the analyte and IS signals	Complies
Linearity (r^2)	≥ 0.999	0.9995
Range (mg/mL)	0.1 - 10	0.1 - 10
Accuracy (% Recovery)	98.0% - 102.0%	99.5%
Precision (RSD%)		
- Repeatability	$\leq 1.0\%$	0.5%
- Intermediate Precision	$\leq 2.0\%$	1.2%
Limit of Quantification (LOQ) (mg/mL)	Report Value	0.1
Limit of Detection (LOD) (mg/mL)	Report Value	0.03

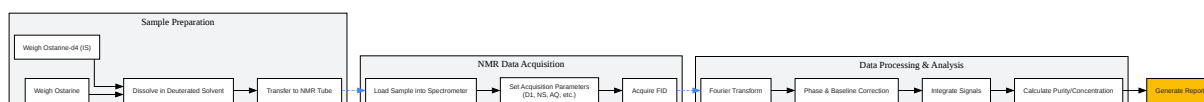
Table 2: Purity Assessment of Ostarine Batches

Batch Number	Mass of Ostarine (mg)	Mass of Ostarine-d4 (mg)	Integral of Ostarine	Integral of Ostarine-d4	Calculated Purity (%)
OST-001	10.12	10.05	1.00	1.02	99.2
OST-002	9.98	10.01	0.98	1.01	98.5
OST-003	10.05	9.99	1.01	1.00	100.3*

*Results exceeding 100% may indicate the presence of residual solvent or an error in the certified purity of the internal standard.

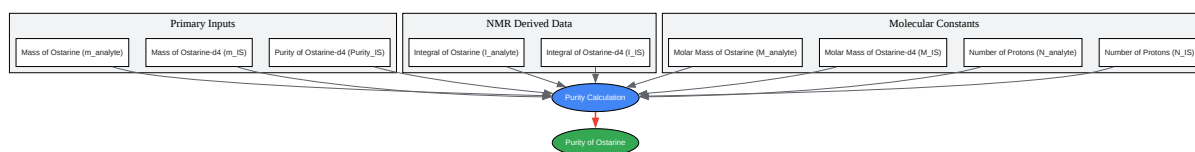
Visualizing the qNMR Workflow

The following diagrams illustrate the key processes in the qNMR analysis of **Ostarine-d4**.



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Caption: The experimental workflow for the qNMR analysis of Ostarine using **Ostarine-d4** as an internal standard.



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Caption: Logical relationship of parameters for the calculation of Ostarine purity by qNMR.

Conclusion

The qNMR method, utilizing **Ostarine-d4** as an internal standard, provides a reliable and accurate approach for the quantitative analysis of Ostarine. This technique offers a direct measurement of purity and concentration, which is essential for quality control in research, development, and manufacturing environments. Adherence to a validated protocol, including careful sample preparation, optimized data acquisition parameters, and appropriate data processing, is paramount to achieving high-quality, reproducible results. The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.

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